N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
Description
This compound features a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 4-(N,N-dipropylsulfamoyl)benzamide moiety at position 2. The dipropyl chains on the sulfamoyl group likely influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-3-14-26(15-4-2)31(28,29)18-12-10-17(11-13-18)22(27)25-23-20(16-24)19-8-6-5-7-9-21(19)30-23/h10-13H,3-9,14-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRUQLPBLKEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cycloheptathiophene core with a cyano group and a sulfamoyl benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 437.6 g/mol. The structural complexity suggests potential interactions with various biological targets.
Recent studies indicate that this compound may exhibit anti-inflammatory properties through inhibition of key enzymes involved in inflammatory pathways. Specifically, it has been evaluated as a potential inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).
In Silico Studies
Molecular docking studies have shown that this compound binds effectively to the active sites of 5-LOX and COX-2. The binding energies observed suggest a stronger affinity for 5-LOX compared to COX-2, indicating selectivity that could be beneficial for therapeutic applications targeting inflammation without the adverse effects associated with non-selective COX inhibitors.
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|
| This compound | -9.0 | 243.23 nM |
| Celecoxib | -12.3 | 12.23 nM |
| Licofelone | -8.73 | 443.88 nM |
Experimental Findings
In vitro studies have corroborated the in silico predictions, demonstrating significant anti-inflammatory effects in cellular models. These studies utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Anti-inflammatory Activity : A study published in MDPI reported that the compound exhibited strong binding affinity to 5-LOX with an IC50 value indicating effective inhibition of leukotriene synthesis, which is crucial in inflammatory responses .
- Cancer Research : Preliminary investigations into the compound's anticancer properties have shown promise in inhibiting tumor cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Additional research has hinted at neuroprotective effects mediated through modulation of oxidative stress pathways, although further studies are required to elucidate these mechanisms fully .
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor properties. A study evaluated the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar structures and demonstrated their potential as anticancer agents. The mechanisms involved include the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In silico studies using molecular docking have suggested that it can act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This positions the compound as a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of compounds related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in treating infections .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in the development of novel materials for electronic or catalytic applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with similar derivatives:
*Estimated based on structural similarity.
Key Observations:
- Molecular Weight and Lipophilicity : The target compound’s dipropylsulfamoyl-benzamide substituent increases molecular weight (~455.5) and logP (~5.5) compared to simpler analogs like the propanamide derivative (MW 248.34, logP ~2.8). This suggests reduced aqueous solubility but improved membrane permeability .
- Functional Group Impact : The sulfamoyl group in the target compound may enhance binding to charged or polar enzyme pockets, contrasting with the neutral carboxamide in or the lipophilic chlorobenzamide in .
Spectral and Analytical Data
- IR Spectroscopy : Sulfamoyl groups typically show S=O stretches near 1150–1250 cm⁻¹, while benzamide C=O appears at ~1660 cm⁻¹, consistent with ’s hydrazinecarbothioamides .
- NMR : The cyclohepta[b]thiophene core’s protons resonate in the δ 1.5–3.0 ppm range (tetrahydro environment), while aromatic protons from the benzamide group appear at δ 7.0–8.0 ppm, as seen in .
Q & A
Q. Key Considerations :
- Use moisture-sensitive reagents under inert gas (N₂/Ar).
- Optimize reaction time to prevent over-alkylation of the sulfamoyl group .
Basic: How is structural integrity validated post-synthesis?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm cycloheptane protons (δ1.50–2.90 ppm) and sulfamoyl group integration (e.g., δ3.25–3.80 ppm for dipropyl CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.58 for analogs) .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .
Advanced: What experimental designs effectively evaluate tyrosine kinase inhibition?
Q. Methodological Answer :
- In Vitro Kinase Assays : Use recombinant tyrosine kinases (e.g., EGFR, Src) with ATP-Glo™ luminescence to measure IC₅₀. Compare to gefitinib (positive control) .
- ATP-Competitive Binding : Perform displacement assays using [γ-³²P]ATP. A 10–100 nM IC₅₀ suggests competitive inhibition .
- Cell-Based Assays : MCF7 breast cancer cells treated with 1–100 µM compound; MTT viability assays over 72 hours. IC₅₀ values <50 nM indicate high potency (e.g., analog IC₅₀ = 30.8 nM) .
Q. Data Interpretation :
- Cross-validate with Western blotting (phospho-tyrosine reduction).
- Account for cell permeability differences using LogP calculations (e.g., ClogP ~3.5 for optimal membrane penetration) .
Advanced: How to resolve IC₅₀ discrepancies across cell lines?
Q. Methodological Answer :
- Assay Standardization :
- Mechanistic Profiling :
- Perform RNA-seq to identify differential kinase expression (e.g., MCF7 vs. HepG2).
- Use siRNA knockdown to confirm target specificity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05) .
Advanced: What computational strategies predict target interactions?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model compound binding to ATP pockets (e.g., EGFR PDB:1M17). Prioritize poses with ΔG ≤ -9 kcal/mol .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
- QSAR Modeling : Train models on analogs (Table 1) to correlate substituents (e.g., sulfamoyl vs. methylpiperidinyl) with activity .
Q. Table 1: Structural Analogs and Bioactivity
Advanced: How to design SAR studies for analogs?
Q. Methodological Answer :
- Functional Group Variation :
- Assay Prioritization :
- Screen analogs in parallel against 3–5 kinase targets (e.g., EGFR, VEGFR2).
- Use SPR (Surface Plasmon Resonance) for binding kinetics (Kₐ/Kᵢ < 1 µM⁻¹s⁻¹) .
- Statistical Modeling :
- Apply PLS regression to correlate 3D descriptors (e.g., polar surface area) with IC₅₀ .
Basic: Which structural features drive bioactivity?
Q. Methodological Answer :
Q. Comparative Analysis :
- Removal of the cyano group reduces potency by ~10-fold (e.g., analog IC₅₀ = 320 nM) .
Advanced: How to mitigate off-target effects in kinase inhibition?
Q. Methodological Answer :
- Selectivity Screening : Use KinomeScan® panels (≥400 kinases) to identify off-target hits (score ≤1% remaining activity) .
- Covalent Modification : Introduce acrylamide warheads for irreversible binding (e.g., afatinib-like derivatives) .
- Pharmacokinetic Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
